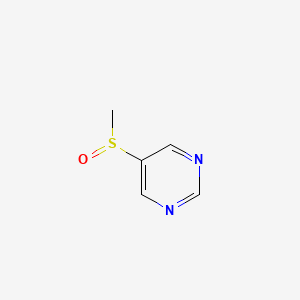
P-BenzoquinoneForSynthesis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-BenzoquinoneForSynthesis, also known as 1,4-Benzoquinone or para-benzoquinone, is an organic compound with the molecular formula C6H4O2. It is a yellow crystalline solid with a distinctive odor. This compound is widely used in organic synthesis and serves as a precursor to various chemicals and materials .
准备方法
Synthetic Routes and Reaction Conditions
P-BenzoquinoneForSynthesis can be synthesized through several methods. One common method involves the oxidation of hydroquinone using oxidizing agents such as potassium bromate or hydrogen peroxide . Another method includes the catalytic oxidation of benzene with hydrogen peroxide over copper-modified titanium silicalite-1 (Cu/TS-1) catalyst . This method is environmentally friendly and offers high selectivity and conversion rates.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of aniline or phenol. The oxidation of aniline is one of the oldest methods but is less favored due to environmental concerns . The catalytic oxidation of benzene with hydrogen peroxide is a more sustainable and efficient method for large-scale production .
化学反应分析
Types of Reactions
P-BenzoquinoneForSynthesis undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other quinones.
Reduction: It can be reduced to hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium bromate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.
Major Products
Oxidation: Higher quinones.
Reduction: Hydroquinone.
Substitution: Various substituted quinones depending on the nucleophile used.
科学研究应用
P-BenzoquinoneForSynthesis has a wide range of applications in scientific research:
Chemistry: Used as a polymerization inhibitor, dye intermediate, and catalyst in various organic reactions.
Biology: Studied for its role in electron transfer processes and as a model compound for biological quinones.
Medicine: Investigated for its potential therapeutic properties and as a component in drug synthesis.
作用机制
The mechanism of action of P-BenzoquinoneForSynthesis involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile compound in various chemical processes. In biological systems, it can participate in electron transfer chains, influencing cellular respiration and other metabolic pathways .
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: Similar in structure but with an additional benzene ring.
2,5-Dimethyl-1,4-benzoquinone: A methyl-substituted derivative of P-BenzoquinoneForSynthesis.
Chloranil (tetrachloro-1,4-benzoquinone): A chlorinated derivative with different reactivity.
Uniqueness
This compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo both oxidation and reduction reactions makes it a valuable compound in synthetic chemistry and industrial applications .
属性
CAS 编号 |
119-61-6 |
|---|---|
分子式 |
C77H120O42 |
分子量 |
1717.765 |
IUPAC 名称 |
(2R)-2-acetyloxy-3-[(17R)-17-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyicosoxy]propanoic acid |
InChI |
InChI=1S/C77H120O42/c1-14-29-50(30-27-25-23-21-19-17-15-16-18-20-22-24-26-28-31-97-33-56(72(95)96)102-42(6)83)110-74-65(118-76-69(108-48(12)89)66(105-45(9)86)62(103-43(7)84)53(113-76)35-99-39(3)80)60(94)61(51(32-78)111-74)116-75-70(109-49(13)90)68(107-47(11)88)64(55(115-75)37-101-41(5)82)117-77-71(119-73-59(93)58(92)57(91)52(112-73)34-98-38(2)79)67(106-46(10)87)63(104-44(8)85)54(114-77)36-100-40(4)81/h50-71,73-78,91-94H,14-37H2,1-13H3,(H,95,96)/t50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60+,61-,62-,63-,64-,65-,66+,67+,68+,69-,70-,71-,73+,74-,75+,76+,77+/m1/s1 |
InChI 键 |
DXDVXLLFEFFVGF-XVHRNKFMSA-N |
SMILES |
CCCC(CCCCCCCCCCCCCCCCOCC(C(=O)O)OC(=O)C)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)O)O)O)OC(=O)C)OC(=O)C)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



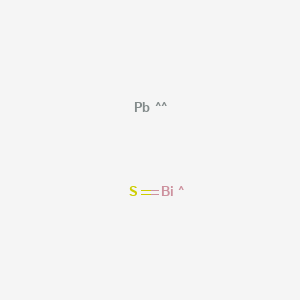
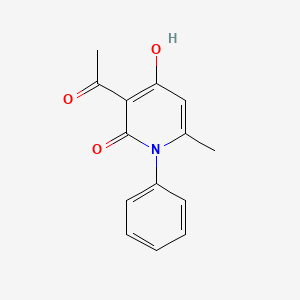
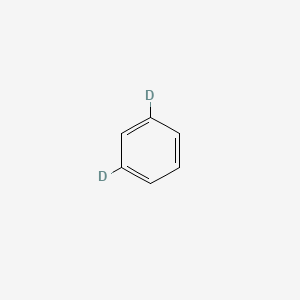
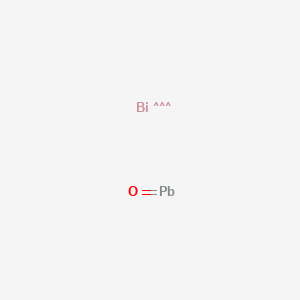
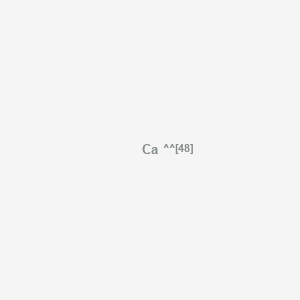
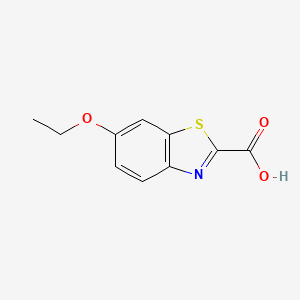
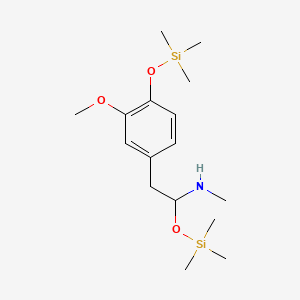
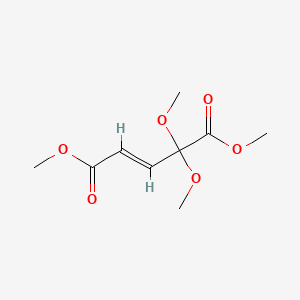

![[1,2,4]Triazolo[4,3-a]pyrazin-3-amine](/img/structure/B577209.png)
